molecular formula C7H12ClNO2 B2512228 rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 876376-07-7

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2512228
CAS No.: 876376-07-7
M. Wt: 177.63
InChI Key: SPJAQNMPBOXWBH-GAJRHLONSA-N
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Description

rac-(1S,2S,4R)-7-Azabicyclo[221]heptane-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the carboxylic acid group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The carboxylic acid group is then introduced through a series of reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.

Scientific Research Applications

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
  • rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Uniqueness

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the carboxylic acid group at the 2-position. This structural arrangement can lead to different chemical and biological properties compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAQNMPBOXWBH-GAJRHLONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](C[C@@H]1N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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